2-Butyl-3-methylpyrazine is a heterocyclic organic compound that belongs to the group of pyrazines. It has the molecular formula C9H14N2 and a molecular weight of 150.2209 .
The molecular structure of 2-Butyl-3-methylpyrazine can be represented by the InChI code: InChI=1S/C9H14N2/c1-3-4-5-9-8(2)10-6-7-11-9/h6-7H,3-5H2,1-2H3 . This indicates that the molecule consists of a pyrazine ring with butyl and methyl groups attached at the 2 and 3 positions, respectively.
2-Butyl-3-methylpyrazine is a liquid at 20 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a boiling point of 215.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 46.1±0.3 cm3 .
The synthesis of 2-Butyl-3-Methylpyrazine can be achieved through various methods, often involving the reaction of amines or ammonia with diketones. One method involves the direct extraction of basic aroma components from roasted sesame seeds using 2N HCl, followed by neutralization with 4N NaOH and extraction with diethyl ether. [] This specific method highlights its presence as a natural aroma component in roasted sesame seeds.
Zhayu (Chinese Fermented Fish): Research indicates that inoculation of Lactiplantibacillus plantarum L1 during Zhayu fermentation significantly increased the abundance of 2-Butyl-3-Methylpyrazine. This increase is suggested to contribute to the unique flavor and aroma of the final product. []
Roasted Sesame Seeds: 2-Butyl-3-Methylpyrazine is identified as a key basic aroma component in roasted sesame seeds. This finding suggests its potential use as a flavoring agent to impart roasted sesame seed notes in various food products. []
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